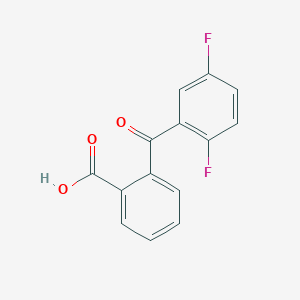

2-(2,5-difluorobenzoyl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multistep chemical reactions, incorporating functional groups that significantly influence the molecule's reactivity and physical properties. Although specific studies on 2-(2,5-difluorobenzoyl)benzoic acid synthesis are scarce, the general approach to synthesizing similar compounds involves halogenation, carboxylation, and functionalization of benzene derivatives. For instance, Yu et al. (2015) described the synthesis of a tetrahalogenated benzoic acid derivative, showcasing the typical steps involved in introducing complex functional groups to the benzoic acid backbone (Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is pivotal in determining their chemical behavior and interaction with other molecules. Aarset et al. (2006) utilized gas-phase electron diffraction and theoretical calculations to detail the structure of benzoic acid and its hydroxylated derivative, revealing insights into bond lengths, angles, and conformer stability which are relevant for understanding derivatives like 2-(2,5-difluorobenzoyl)benzoic acid (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

The chemical reactivity of benzoic acid derivatives is influenced by the presence of functional groups and the overall molecular architecture. Investigations into similar compounds, such as the work by Reiner (1971) on the metabolism of benzoic acid by bacteria, provide insights into potential biochemical transformations and reactivity patterns relevant to 2-(2,5-difluorobenzoyl)benzoic acid (Reiner, 1971).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are essential for the practical application of chemical compounds. While specific data on 2-(2,5-difluorobenzoyl)benzoic acid might be limited, studies on related benzoic acid derivatives offer valuable insights. For instance, Pramanik et al. (2019) provided detailed crystallographic analysis and molecular electrostatic potential calculations for various substituted benzoic acid derivatives, which can be extrapolated to understand the physical characteristics of 2-(2,5-difluorobenzoyl)benzoic acid (Pramanik, Dey, & Mukherjee, 2019).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, such as acidity, reactivity towards various reagents, and potential for forming derivatives, are critical for their application in chemical synthesis and industry. Studies like those by Kudyakova et al. (2009), which explore the complexing ability of benzoic acid derivatives with metals, highlight the versatility and reactivity of these compounds, providing a framework for understanding the chemical behavior of 2-(2,5-difluorobenzoyl)benzoic acid (Kudyakova et al., 2009).

Applications De Recherche Scientifique

Mass Spectrometry Enhancement

2-(2,5-Difluorobenzoyl)benzoic acid and related benzoic acid derivatives have been utilized to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These compounds, when used as additives to 2,5-dihydroxybenzoic acid (2,5 DHB), enhance ion yields and the signal-to-noise ratio for analytes, particularly in the high-mass range. This improvement is beneficial for analyzing proteins and oligosaccharides (Karas et al., 1993).

Structural Analysis and Molecular Spectroscopy

The molecular structures of benzoic acid derivatives have been determined using gas-phase electron diffraction and theoretical calculations. These studies provide insight into the conformations and internal hydrogen bonding of compounds like 2-(2,5-Difluorobenzoyl)benzoic acid, aiding in the understanding of their chemical behavior (Aarset et al., 2006).

Metabolism and Toxicology Studies

Research into the metabolism of substituted benzoic acids in rats, involving compounds like 2-(2,5-Difluorobenzoyl)benzoic acid, provides valuable data for toxicological assessments and understanding the metabolic fate of these compounds. This information is crucial for evaluating the safety and environmental impact of these substances (Ghauri et al., 1992).

Liquid Crystal Research

Benzoic acid derivatives are key components in the study of liquid crystals. For example, the fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives and their subsequent polymerization have implications for material science and nanotechnology (Kishikawa et al., 2008).

Environmental Tracer Studies

Some benzoic acid derivatives, including fluorobenzoates, have been evaluated for their suitability as nonreactive tracers in soil and groundwater. Their behavior in different environmental conditions is crucial for understanding water movement in porous media (Jaynes, 1994).

Propriétés

IUPAC Name |

2-(2,5-difluorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHIUPRMCMNDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5659545.png)

![cis-4-{4-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-1H-1,2,3-triazol-1-yl}cyclohexanamine hydrochloride](/img/structure/B5659548.png)

![8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659556.png)

![4-(4-methylbenzyl)-3-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone](/img/structure/B5659563.png)

![2-ethyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5659570.png)

![2-benzyl-8-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659572.png)

![ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5659592.png)

![1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5659600.png)

![7-isopropyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5659612.png)

![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)

![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)